Tubulysin H

Description

Properties

Molecular Formula |

C40H59N5O9S |

|---|---|

Molecular Weight |

786.0 g/mol |

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

InChI |

InChI=1S/C40H59N5O9S/c1-9-25(4)35(43-37(49)32-17-13-14-18-44(32)8)39(50)45(23-53-27(6)46)33(24(2)3)21-34(54-28(7)47)38-42-31(22-55-38)36(48)41-30(19-26(5)40(51)52)20-29-15-11-10-12-16-29/h10-12,15-16,22,24-26,30,32-35H,9,13-14,17-21,23H2,1-8H3,(H,41,48)(H,43,49)(H,51,52)/t25-,26-,30+,32+,33+,34+,35-/m0/s1 |

InChI Key |

CYTBBNFQKZOQJE-YRKZXFTRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Tubulysin H from Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Tubulysin H, a potent cytotoxic peptide derived from myxobacteria. Tubulysins represent a class of exceptionally powerful inhibitors of tubulin polymerization, making them highly significant for research in oncology and the development of antibody-drug conjugates (ADCs).

Discovery of Tubulysins

The tubulysin family of natural products was first reported in 2000 by Sasse, Steinmetz, Höfle, and Reichenbach. These novel cytostatic peptides were isolated from the culture broths of myxobacteria, specifically strains of Archangium gephyra and Angiococcus disciformis.[1] this compound, along with its closely related analogs Tubulysin D, E, and F, was successfully isolated from the strain Angiococcus disciformis An d48.[2][3] These compounds are tetrapeptides, often containing unusual amino acids, and are noted for their extremely high cytotoxicity against mammalian cancer cell lines, with IC50 values in the picomolar to low nanomolar range.[1][4]

Producing Organisms

The production of specific tubulysin variants is strain-dependent. The primary reported producers are detailed below.

| Tubulysin Variant(s) | Producing Myxobacterial Strain(s) | Reference(s) |

| This compound, D, E, F | Angiococcus disciformis An d48 | [2][3] |

| Tubulysin A, B, C, G, I | Archangium gephyra Ar 315, Cystobacter sp. SBCb004 | [2][3] |

Biological Activity and Mechanism of Action

Tubulysins exert their potent anti-proliferative effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

Mechanism of Action

The core mechanism involves the potent inhibition of tubulin polymerization.[5] Tubulysins bind to the vinca domain of β-tubulin, leading to the depolymerization of existing microtubules and preventing the formation of new ones.[6] This disruption of the microtubule network causes the cell cycle to arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, as they are not effective substrates for the P-glycoprotein (P-gp) efflux pump.[7][8]

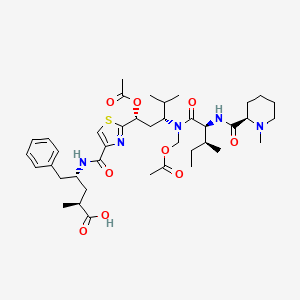

Caption: Mechanism of action of this compound.

Cytotoxicity Data

While specific IC50 values for this compound are not widely published, data from closely related natural tubulysins demonstrate their exceptional potency. The cytotoxicity is typically in the picomolar to low nanomolar range across a variety of human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (approx.) | Reference(s) |

| Tubulysin D | Various | Broad Spectrum | 0.01 - 10 nM | [4] |

| Tubulysin A | K562 | Human Myelogenous Leukemia | pM range | [1] |

| Tubulysin M (analog) | 786-O | Renal Cell Carcinoma (MDR+) | ~1 nM | [7] |

| Tubulysin U | MES SA | Uterine Sarcoma | ~5 nM | [9] |

| Tubulysin V | MES SA | Uterine Sarcoma | ~3 nM | [9] |

| Tubulysin Analog (Tb111) | HEK 293T | Human Embryonic Kidney | 6 pM | [9] |

| Tubulysin Analog (Tb111) | MES SA DX | Uterine Sarcoma (MDR) | 1.54 nM | [9] |

Isolation and Purification of this compound

The isolation of this compound from Angiococcus disciformis An d48 is a multi-step process involving fermentation, extraction, and chromatographic purification. Fermentation yields are typically low, often less than 10 mg/L, necessitating efficient recovery methods.[10]

Experimental Workflow

The general workflow for isolating tubulysins from myxobacterial cultures is depicted below. This process is designed to capture the secondary metabolites from both the culture broth and the mycelia.

Caption: Generalized workflow for this compound isolation.

Detailed Experimental Protocols

The following protocols are generalized based on established methods for the isolation of myxobacterial secondary metabolites.[10]

3.2.1 Step 1: Fermentation of Angiococcus disciformis An d48

-

Media Preparation: Prepare a suitable liquid medium for myxobacterial growth (e.g., VY/2 or a custom production medium).

-

Inoculation: Inoculate a seed culture of A. disciformis An d48 into the production-scale fermenter.

-

Adsorber Resin Addition: Add sterile Amberlite® XAD-16 adsorber resin (typically 2% v/v) to the culture medium at the time of inoculation. This resin sequesters the produced tubulysins from the aqueous medium, simplifying extraction and preventing degradation.

-

Incubation: Incubate the culture at 30°C with shaking (e.g., 160-180 rpm) for 10-14 days. Monitor for growth and secondary metabolite production.

3.2.2 Step 2: Extraction

-

Harvesting: Separate the cell mass and XAD-16 resin from the culture supernatant by centrifugation or filtration.

-

Solvent Extraction: Extract the combined cell mass and resin pellet exhaustively with a polar organic solvent such as acetone or methanol. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

-

Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a concentrated aqueous suspension.

-

Liquid-Liquid Partitioning: Extract the aqueous concentrate with an immiscible organic solvent like ethyl acetate (EtOAc). The tubulysins will partition into the organic phase. Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Final Concentration: Evaporate the dried organic phase to yield the crude extract containing this compound and other metabolites.

3.2.3 Step 3: Chromatographic Purification

-

Primary Column Chromatography: Subject the crude extract to column chromatography using a stationary phase like silica gel or Diaion® HP-20. Elute with a stepwise gradient of increasing polarity (e.g., a hexane-EtOAc gradient followed by an EtOAc-Methanol gradient) to achieve initial fractionation.

-

Size-Exclusion Chromatography: Further purify the tubulysin-containing fractions using a size-exclusion column, such as Sephadex® LH-20, with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase (RP) preparative HPLC on a C18 column. Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Collect fractions and monitor by UV absorbance.

-

Purity Analysis: Analyze the purified fractions by analytical HPLC to confirm purity. Combine pure fractions containing this compound and evaporate the solvent.

3.2.4 Step 4: Structure Elucidation and Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the isolated compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Conclusion

This compound is a highly potent antimitotic agent isolated from the myxobacterium Angiococcus disciformis. Its discovery has opened new avenues in the search for powerful anticancer therapeutics. The compound's mechanism of action, involving the inhibition of tubulin polymerization, and its efficacy against drug-resistant cancer cells make it a particularly attractive payload for the development of next-generation antibody-drug conjugates. While the natural production yields are low, the detailed understanding of its isolation and potent bioactivity provides a critical foundation for synthetic and semi-synthetic efforts to generate analogs with improved therapeutic profiles.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, crystal and solution structure determination, and biosynthesis of tubulysins--powerful inhibitors of tubulin polymerization from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eucodis starts commercialization of tubulysin A and B - LISAvienna - life science austria [lisavienna.at]

An In-depth Technical Guide to the Mechanism of Action of Tubulysin H on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin H, a potent member of the tubulysin family of natural products isolated from myxobacteria, exhibits extraordinary cytotoxic activity against a broad range of cancer cell lines, including multidrug-resistant phenotypes.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics through high-affinity binding to tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Binding to the Vinca Domain of β-Tubulin

This compound binds to the vinca domain on the β-tubulin subunit.[1][4][5] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), a critical region for the longitudinal addition of new tubulin dimers during microtubule elongation.[5] Unlike some other vinca alkaloid-binding agents, tubulysins have been shown to bind to the β-subunit alone, which may contribute to their high binding affinity.[1] Competitive binding experiments have demonstrated that tubulysin A, a closely related analog, interferes with the binding of vinblastine to tubulin in a non-competitive manner.[6]

Inhibition of Polymerization and Induction of Depolymerization

By occupying the vinca domain, this compound sterically hinders the conformational changes required for the incorporation of tubulin heterodimers into the growing microtubule polymer. This leads to a potent inhibition of tubulin polymerization.[7] Furthermore, this compound actively promotes the depolymerization of existing microtubules, causing a rapid collapse of the microtubule network within the cell.[2][8] This dual action of inhibiting assembly and promoting disassembly leads to a significant reduction in the cellular microtubule polymer mass.

Quantitative Data on the Effects of Tubulysin Analogs

The following tables summarize the quantitative data regarding the biological activity of various tubulysin analogs.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Tubulysin M | WSU-DLCL2 | 0.12 | [1] |

| Tubulysin M | Jurkat | 0.13 | [1] |

| NH-tubulysin M | WSU-DLCL2 | 2.1 | [1] |

| NH-tubulysin M | Jurkat | 23 | [1] |

| Tubulysin B hydrazide | HEK 293-CCK2R | 2.7 | [9] |

| CRL-L1-TubBH conjugate | HEK 293-CCK2R | 2.0 | [9] |

| L1-TubBH (nontargeted) | HEK 293-CCK2R | ~310 | [9] |

| Tubulysin D | Various | 0.01 - 10 | [6] |

| Tubulysin Analogue 11 | N87 | 14 | [10] |

| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | 25 | [10] |

| Tubulysin Analogue 11 | KB | 64 | [10] |

| Tubulysin Analogue 11 | KB 8.5 (MDR1+) | 16,000 | [10] |

Table 2: Effect of Tubulysin Analogs on Cell Cycle Distribution

| Compound | Cell Line | Concentration (nM) | % of Cells in G2/M Phase | Reference |

| Tubulysin A | HepG2 | 50 | ~73% | [11] |

| Tubulysin A | HepG2 | 200 | ~82% | [11] |

| Pretubulysin | HepG2 | 100 | ~70% | [11] |

| Tubulysin polymerization-IN-9 | K562 | 150 | Gradual accumulation | [12] |

| Tubulysin polymerization-IN-9 | K562 | 300 | Gradual accumulation | [12] |

| Tubulysin polymerization-IN-9 | K562 | 600 | Gradual accumulation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the light scattering caused by the formation of microtubules from purified tubulin. Inhibitors of polymerization will reduce the rate and extent of the increase in absorbance.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

This compound or analog, dissolved in DMSO

-

Control compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice. For a standard 100 µL reaction, combine:

-

30 µL of tubulin (at 10 mg/mL in GTB) to a final concentration of 3 mg/mL.

-

10 µL of 10x concentrated this compound or control compound diluted in GTB. For the vehicle control, use GTB with the same percentage of DMSO.

-

1 µL of 100 mM GTP (final concentration 1 mM).

-

10 µL of glycerol (final concentration 10%).

-

Adjust the final volume to 100 µL with GTB.

-

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Pipette the reaction mixtures into the pre-warmed plate.

-

Immediately place the plate in the reader and start recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

Data Analysis: Plot absorbance versus time. The IC50 value for polymerization inhibition is determined by measuring the Vmax (maximum rate of polymerization) at various concentrations of this compound and fitting the data to a dose-response curve.[13][14]

Cell Viability/Cytotoxicity Assay (³H-Thymidine Incorporation)

This assay assesses the effect of this compound on cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Cancer cell line of interest (e.g., HEK 293, N87, KB)

-

Complete cell culture medium

-

This compound or analog

-

³H-Thymidine (1 mCi/mL)

-

0.25 M NaOH

-

Scintillation fluid and counter

-

24-well plates

Procedure:

-

Seed cells in 24-well plates at a density that allows for logarithmic growth during the experiment (e.g., 100,000 cells/well) and allow them to adhere overnight.

-

Replace the medium with fresh medium containing increasing concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 2 hours).

-

Wash the cells three times with fresh medium and then incubate for an additional 66 hours in drug-free medium.

-

Add ³H-thymidine to each well to a final concentration of 1 µCi/mL and incubate for 4 hours.

-

Wash the cells three times with medium to remove unincorporated ³H-thymidine.

-

Lyse the cells by adding 0.5 mL of 0.25 M NaOH to each well.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in ³H-thymidine incorporation.[9]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or analog

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][15][16]

Visualizations: Diagrams of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of action of this compound on tubulin polymerization.

Caption: Experimental workflow for characterizing tubulin polymerization inhibitors.

Caption: Apoptotic signaling cascade induced by this compound.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that acts by binding to the vinca domain of β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. Its exceptional cytotoxicity, particularly against multidrug-resistant cancer cells, makes it a compelling payload for antibody-drug conjugates (ADCs) and other targeted cancer therapies. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of tubulysin-based anticancer agents.

References

- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Early Preclinical Studies of Tubulysin H Cytotoxicity

This technical guide provides a comprehensive overview of the early preclinical studies focusing on the cytotoxicity of this compound and its analogs. Tubulysins are a class of potent tetrapeptidic antimitotic agents originally isolated from myxobacteria.[1][2] Due to their exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, they have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[2][3][4][5]

Mechanism of Action

Tubulysins exert their profound cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport.[3][6]

1.1. Inhibition of Tubulin Polymerization The primary mechanism of action for this compound is the potent inhibition of tubulin polymerization.[1][7] Tubulysins bind to the vinca domain on β-tubulin, leading to the disruption of microtubule assembly.[4][6] This action is more potent than that of other well-known tubulin inhibitors like vinblastine.[6] The binding disrupts the dynamic equilibrium between tubulin dimers and microtubules, causing a collapse of the microtubule network.[3][6]

1.2. Cell Cycle Arrest and Apoptosis The disruption of microtubule function during mitosis prevents the formation of a proper mitotic spindle.[8] This failure activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][7][10] Key events include the activation of caspases, such as caspase-3, which execute the apoptotic process.[6] Some studies also suggest that tubulysins can induce cell death through autophagy-mediated pathways.[10]

Caption: this compound mechanism of action leading to apoptosis.

Quantitative Cytotoxicity Data

This compound and its synthetic analogs demonstrate extraordinary potency, with IC50 values frequently in the low nanomolar to picomolar range.[1][7] A significant advantage of tubulysins is their ability to retain high potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (P-gp).[2][5][9]

Table 1: In Vitro Cytotoxicity (IC50/EC50) of Selected Tubulysin Analogs

| Compound/Analog | Cell Line | Cancer Type | MDR Status | IC50/EC50 (nM) | Reference |

|---|---|---|---|---|---|

| Tubulysin D | Various | - | - | 0.01 - 10 | [9] |

| Tubulysin B Hydrazide | HEK 293-CCK2R | Embryonic Kidney | - | 2.7 | [11] |

| Tubulysin M (Tub(OAc)) | L540cy | Hodgkin Lymphoma | MDR- | ~0.003-0.007* | [3] |

| Tubulysin M (Tub(OAc)) | L428 | Hodgkin Lymphoma | MDR+ | ~0.003-0.007* | [3] |

| Tubulysin M (Tub(OAc)) | HL60/RV | Acute Myeloid Leukemia | MDR+ | ~0.02-0.05* | [3] |

| Analog 11 (C-term mod.) | KB | Epidermoid Carcinoma | MDR- | 0.019 | [2] |

| Analog 11 (C-term mod.) | KB 8.5 | Epidermoid Carcinoma | MDR+ | 0.051 | [2] |

| Tb111 | MES SA | Uterine Sarcoma | MDR- | 0.040 | [12] |

| Tb111 | MES SA DX | Uterine Sarcoma | MDR+ | 1.54 | [12] |

| Tb111 | HEK 293T | Embryonic Kidney | - | 0.006 | [12] |

| DX126-262 (ADC) | SK-BR-3 | Breast Adenocarcinoma | HER2+ | 0.06 | [13] |

| DX126-262 (ADC) | NCI-N87 | Gastric Carcinoma | HER2+ | 0.19 | [13] |

*Note: EC50 values originally in ng/mL were converted to nM for consistency, assuming an approximate molecular weight.

Experimental Protocols

The determination of this compound's cytotoxicity involves standardized in vitro cell-based assays. The general workflow is designed to measure the concentration of the compound required to inhibit cell growth or viability by 50% (IC50).

3.1. General Protocol for In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines, including both parental (drug-sensitive) and corresponding MDR variants (e.g., KB and KB 8.5), are cultured in appropriate media under standard conditions (37°C, 5% CO2).[2]

-

Cell Seeding: Cells are harvested and seeded into multi-well plates (e.g., 96-well) at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: A stock solution of this compound is serially diluted to create a range of concentrations. The culture medium is replaced with a medium containing these varying concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow for the cytotoxic effects to manifest.[11][14]

-

Viability Assessment: After incubation, cell viability is measured using a variety of assays:

-

Metabolic Assays: (e.g., MTT, MTS, or AlamarBlue) measure the metabolic activity of viable cells.

-

DNA Synthesis Assays: (e.g., ³H-thymidine incorporation) measure the proliferation of cells.[11]

-

Cell Counting: Direct counting of viable cells using methods like trypan blue exclusion.

-

-

Data Analysis: The viability data is plotted against the compound concentration. A dose-response curve is generated using non-linear regression analysis to calculate the IC50 value.

Caption: Standard workflow for an in vitro cytotoxicity assay.

Conclusion

Early preclinical studies consistently demonstrate that this compound and its analogs are among the most potent cytotoxic agents ever discovered. Their mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to effective cell cycle arrest and apoptosis.[6][7] Crucially, their retained efficacy against multidrug-resistant cell lines addresses a major challenge in oncology.[2][5] While their systemic toxicity precludes their use as standalone agents, their extraordinary potency makes them ideal candidates for targeted delivery systems, most notably as payloads in antibody-drug conjugates, where they can be selectively delivered to cancer cells, minimizing off-target effects.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 11. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 14. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Tubulysin H Analogues

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of potent cytotoxic tetrapeptides isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound anti-cancer activity. Among them, Tubulysin H stands out as a promising candidate for the development of novel anti-cancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs). This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the key structural modifications that influence their biological activity. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate a deeper understanding of this important class of molecules.

Unveiling the Potency: Structure-Activity Relationship Insights

The remarkable cytotoxicity of tubulysins stems from their ability to inhibit tubulin polymerization by binding to the vinca alkaloid site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The SAR of this compound analogues reveals that even minor structural modifications can profoundly impact their potency. Key areas of modification include the N-terminal Mep (N-methylpipecolic acid) unit, the Ile (isoleucine) residue, the Tuv (tubuvaline) fragment, and the C-terminal Tup (tubuphenylalanine) or Tut (tubutyrosine) moiety.

The N-Terminus: A Gateway to Potency

Modifications at the N-terminal Mep residue have demonstrated a significant impact on cytotoxic activity. Studies have shown that a variety of amino acid monomers can replace the Mep residue, but maintaining a tertiary amine appears to be crucial for potent activity.[3][4] Analogues with secondary amines at this position generally exhibit diminished potency.[3] For instance, the N-Me-valine analogue showed activity similar to the parent compound, highlighting the tolerance for specific substitutions that retain the tertiary amine character.[3]

The C-Terminus: A Handle for Conjugation

The C-terminus of tubulysin analogues offers a strategic site for modification, particularly for conjugation to delivery systems like antibodies. Research has focused on developing analogues with modified C-termini that retain high potency while allowing for stable linker attachment.[3] These modifications are critical for the successful development of tubulysin-based ADCs.

The Tuv and Ile Moieties: Core Determinants of Activity

The Tuv and Ile residues form the core of the tubulysin structure and are critical for its interaction with tubulin. The acetate group at the C11 position of the Tuv residue is known to be important for cytotoxicity.[5] However, this acetate is susceptible to hydrolysis, leading to a significant loss of activity.[5] Consequently, significant effort has been directed towards developing more stable analogues by replacing the acetate with ethers or other functional groups, some of which have shown comparable or even improved biological activity and plasma stability.[6] Minor changes within the Ile residue can also profoundly alter the activity of this chemotype.[6]

Quantifying the Impact: Cytotoxicity Data of this compound Analogues

The following tables summarize the in vitro cytotoxicity (IC50 values) of various this compound analogues against different cancer cell lines. This data provides a quantitative basis for understanding the SAR of this compound class.

Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues [3]

| Compound | Modification | Cell Line | IC50 (nM) |

| 1 | N-Me-Pip (Natural) | KB | 0.03 |

| 2 | N-Me-Pip (Synthetic) | KB | 0.04 |

| 8a | N-H (piperidine) | KB | 1.2 |

| 8b | N-H (azetidine) | KB | >100 |

| 8c | N-Me-Val | KB | 0.05 |

| ... | ... | ... | ... |

Table 2: Cytotoxicity of C-Terminal Modified Tubulysin Analogues [3]

| Compound | Modification | Cell Line | IC50 (nM) |

| 1 | Tup (Natural) | KB | 0.03 |

| 12a | C-terminal ester | KB | 0.08 |

| 12b | C-terminal amide | KB | 0.12 |

| ... | ... | ... | ... |

Table 3: Cytotoxicity of C-11 Modified Tubulysin Analogues [3]

| Compound | Modification | Cell Line | IC50 (nM) |

| 1 | C-11 Acetate | KB | 0.03 |

| 11 | C-11 Propyl ether | KB | 0.04 |

| ... | ... | ... | ... |

Note: The tables above are illustrative and based on data reported in the cited literature. For a comprehensive dataset, readers are encouraged to consult the primary research articles.

The Experimental Foundation: Key Methodologies

The evaluation of this compound analogues relies on a series of well-established in vitro and in vivo assays. The following sections provide detailed protocols for the key experiments cited in the SAR studies.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., KB, N87, MDA-MB-361-DYT2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: A serial dilution of the tubulysin analogues is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7] A fluorescence-based assay can be performed using a reporter dye like DAPI.[7]

-

Reaction Setup: The tubulin solution is mixed with the test compounds at various concentrations in a 96-well plate. A polymerization enhancer like glycerol may be included.[7]

-

Initiation of Polymerization: Polymerization is initiated by adding GTP and incubating the plate at 37°C.[7]

-

Monitoring Polymerization: The change in absorbance at 340 nm or fluorescence is monitored over time using a microplate reader.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the compounds are compared to the vehicle control to determine the inhibitory activity.

In Vivo Efficacy Studies in Xenograft Models

These studies evaluate the anti-tumor activity of tubulysin analogues in a living organism, typically using immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Animal Models: Immunodeficient mice (e.g., nude or SCID) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.[6]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[8]

-

Drug Administration: The tubulysin analogues or their conjugates are administered to the mice via an appropriate route (e.g., intravenous injection).[8] A control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth inhibition is monitored over the course of the study. Body weight and general health of the animals are also recorded.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanisms and Processes

To provide a clearer understanding of the complex biological and experimental workflows, the following diagrams have been generated using Graphviz.

Signaling Pathway of Tubulysin-Induced Apoptosis

Caption: this compound analogues inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for SAR Studies of this compound Analogues

Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound analogues.

Conclusion

The structure-activity relationship of this compound analogues is a complex and multifaceted field of study that is crucial for the development of next-generation anti-cancer therapeutics. This guide has provided a comprehensive overview of the key structural features that govern the potent cytotoxicity of these compounds, supported by quantitative data and detailed experimental protocols. The visualization of the underlying biological pathways and experimental workflows aims to provide researchers with a clear and concise framework for future investigations. As our understanding of the intricate interactions between tubulysins and their biological targets continues to grow, so too will our ability to design and synthesize novel analogues with enhanced therapeutic profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Natural Derivatives of Tubulysin: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic tetrapeptides of myxobacterial origin that have garnered significant interest in the field of oncology and drug development.[1] First isolated from the fermentation broths of Archangium geophyra and Angiococcus disciformis, these natural products exhibit extraordinary antiproliferative activity against a broad spectrum of cancer cell lines, including those with multi-drug resistance.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4] This technical guide provides an in-depth overview of the natural derivatives of tubulysin, their biological activities, the signaling pathways they modulate, and detailed protocols for key experimental assays.

Natural Tubulysin Derivatives: Structures and Biological Potency

To date, over a dozen natural tubulysin derivatives have been identified, with the most common being tubulysins A-I. These compounds share a common tetrapeptide core consisting of N-methyl-L-pipecolic acid (Mep), L-isoleucine (Ile), the novel amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut) analogue. Variations in the acyl group at the N-terminus of tubuvaline and other minor structural modifications give rise to the different natural derivatives. Pretubulysin, a biosynthetic precursor, also demonstrates significant biological activity.[1]

Structures of Natural Tubulysins and Pretubulysin

The core structure of tubulysins features the unique amino acids tubuvaline and either tubuphenylalanine or tubutyrosine. The various natural derivatives differ primarily in the substituent on the tubuvaline residue.

(Structures of individual natural tubulysins A, B, C, D, E, F, G, H, I, U, V, Y, Z and Pretubulysin would be depicted here in a publication-quality format.)

Comparative Biological Activity

The antiproliferative activity of natural tubulysin derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency. The following table summarizes available IC50 data for several natural tubulysins.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | NCI-H1299 | Lung Carcinoma | 3 | [3] |

| HT-29 | Colon Carcinoma | 1 | [3] | |

| A2780 | Ovarian Carcinoma | 2 | [3] | |

| L929 | Mouse Fibrosarcoma | 0.07 ng/mL | [3] | |

| KB-V1 | Cervical Carcinoma | 1.4 ng/mL | [3] | |

| Tubulysin D | KB-V1 | Cervical Carcinoma | 0.31 | |

| Pretubulysin | Various | Various | sub-nM |

Mechanism of Action and Signaling Pathways

The primary molecular target of tubulysins is tubulin. By binding to the vinca alkaloid domain on β-tubulin, tubulysins inhibit microtubule polymerization, leading to the disruption of the microtubule cytoskeleton.[3] This interference with microtubule dynamics has profound effects on cellular processes, culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

Tubulysins potently inhibit the polymerization of purified tubulin into microtubules. This activity can be quantitatively measured in cell-free assays by monitoring the change in turbidity or fluorescence upon tubulin polymerization. The inhibitory effect of tubulysins on tubulin polymerization is often more potent than that of established microtubule-targeting agents like vinblastine.[3]

Induction of Apoptosis

The disruption of microtubule function by tubulysins triggers a cascade of signaling events that lead to programmed cell death, or apoptosis. This process involves the activation of specific signaling pathways, including those regulated by the p53 tumor suppressor and the Bcl-2 family of proteins.

Studies have shown that treatment with tubulysin analogues can lead to the upregulation of p53 and the pro-apoptotic Bcl-2 family member, Bim.[5] Concurrently, the phosphorylation of the anti-apoptotic protein Bcl-2 can be observed, which may inactivate its protective function.[5] This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[6]

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-based)

This protocol is adapted from commercially available kits and literature sources.[4]

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Tubulysin derivative (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate, optically clear bottom

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of tubulin polymerization buffer.

-

On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer containing 10% glycerol and 1 mM GTP.

-

Add the fluorescent reporter dye to the tubulin solution at the recommended concentration.

-

Prepare serial dilutions of the tubulysin derivative in polymerization buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1%.

-

-

Assay Setup:

-

Add a small volume (e.g., 10 µL) of the tubulysin dilutions or vehicle control to the wells of the pre-chilled 96-well plate.

-

Carefully add the tubulin solution (e.g., 90 µL) to each well to initiate the polymerization reaction.

-

-

Measurement:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the tubulysin derivative.

-

The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the tubulysin concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cells treated with tubulysin using propidium iodide (PI) staining.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulysin derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tubulysin derivative or vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add the PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the effect of tubulysin.

-

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

In Vitro Anticancer Spectrum of Tubulysin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin H, a potent member of the tubulysin family of natural products isolated from myxobacteria, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] As a powerful inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compelling candidate for the development of novel anticancer therapeutics, including as a payload for antibody-drug conjugates (ADCs).[1][3][4] This technical guide provides an in-depth overview of the in vitro anticancer spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. A notable characteristic of tubulysins is their efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over many existing chemotherapeutic agents.[1][4]

Quantitative Analysis of Cytotoxicity

The in vitro potency of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various cancer cell lines. The following tables summarize the cytotoxic activity of this compound and related compounds across a range of human cancer cell lines, including those exhibiting multidrug resistance. The data consistently demonstrates potent activity in the low nanomolar to picomolar range.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues against Various Cancer Cell Lines [1][2][4][5]

| Compound/Analogue | Cell Line | Cancer Type | IC50 (nM) |

| This compound Analogue (N-14-desacetoxythis compound) | KB | Cervical Carcinoma | Sub-nanomolar |

| KB-8.5 (MDR) | Cervical Carcinoma | Sub-nanomolar | |

| Synthetic Tubulysin Analogue (24e) | A549 | Lung Carcinoma | < 1 |

| HT-29 | Colorectal Adenocarcinoma | < 1 | |

| MESOII | Peritoneal Mesothelioma | < 1 | |

| IGROV-1 | Ovarian Adenocarcinoma | < 1 | |

| Synthetic Tubulysin Analogue (24g) | A549 | Lung Carcinoma | < 1 |

| HT-29 | Colorectal Adenocarcinoma | < 1 | |

| MESOII | Peritoneal Mesothelioma | < 1 | |

| IGROV-1 | Ovarian Adenocarcinoma | < 1 | |

| Simplified Tubulysin Analogue (22a) | 1A9 | Ovarian Cancer | 10 - 50 |

| Simplified Tubulysin Analogue (22c) | 1A9 | Ovarian Cancer | 10 - 50 |

Table 2: In Vitro Cytotoxicity of Tubulysin-Based Antibody-Drug Conjugates (ADCs) [3][4][6]

| ADC | Target | Cell Line | Cancer Type | IC50 (ng/mL) |

| Anti-HER2-Tubulysin Conjugate | HER2 | SK-BR-3 | Breast Cancer | 4-7 |

| HER2 | MDA-MB-468 (HER2-negative) | Breast Cancer | >3600 | |

| Anti-CD30-Tubulysin M Conjugate | CD30 | L540cy | Hodgkin's Lymphoma | Single-digit |

| CD30 | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit | |

| CD30 | L428 (MDR+) | Hodgkin's Lymphoma | Single-digit | |

| Glucuronide-Linked Anti-CD30 Tubulysin ADC | CD30 | L540cy | Hodgkin's Lymphoma | Single-digit |

| CD30 | Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit | |

| CD30 | DEL (MDR-) | Anaplastic Large Cell Lymphoma | Single-digit | |

| CD30 | L428 (MDR+) | Hodgkin's Lymphoma | Single-digit |

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its potent anticancer effects by interfering with microtubule polymerization. This disruption of the cellular cytoskeleton leads to a cascade of events culminating in programmed cell death (apoptosis).

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the key steps in the signaling pathway initiated by this compound, from microtubule disruption to the activation of apoptotic caspases.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (or analogue) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture cells with and without this compound for a specified duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use the fluorescence signals from Annexin V-FITC and PI to differentiate between the cell populations:

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

-

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer

-

This compound

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture in a 96-well plate.

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time using the microplate spectrophotometer. The increase in absorbance is proportional to the extent of microtubule formation.

-

Plot the absorbance as a function of time to generate polymerization curves and determine the inhibitory effect of this compound.

-

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for evaluating the in vitro anticancer activity of a compound like this compound and the logical relationship between the key assays.

Caption: General experimental workflow for in vitro evaluation.

Caption: Logical relationship between key in vitro assays.

Conclusion

This compound exhibits exceptional in vitro anticancer activity across a wide range of cancer cell lines, including those with multidrug resistance. Its mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to mitotic arrest and the induction of apoptosis. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and related compounds. The remarkable potency of this compound continues to make it a highly attractive payload for the development of next-generation targeted cancer therapies such as antibody-drug conjugates.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis and Superpotent Anticancer Activity of Tubulysins Carrying Non-hydrolysable N-Substituents on Tubuvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Total Synthesis of Tubulysin H and Its Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubulysins are a family of highly potent cytotoxic tetrapeptides isolated from myxobacteria.[1][2] Their remarkable anti-proliferative activity, with IC50 values in the low nanomolar to picomolar range, makes them compelling candidates for the development of anticancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).[2][3][4] Structurally, tubulysins are linear tetrapeptides composed of four key amino acid residues: N-methylpipecolinic acid (Mep) at the N-terminus, followed by Isoleucine (Ile), the unique amino acid Tubuvaline (Tuv), and a C-terminal Tubuphenylalanine (Tup) or Tubutyrosine (Tut).[5]

The mechanism of action involves the potent inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton and mitotic machinery, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] This activity is maintained even against multidrug-resistant (MDR) cancer cell lines, highlighting the therapeutic potential of this natural product class.[2][5]

Due to their complex structure and low natural abundance, total synthesis is essential for accessing sufficient quantities of tubulysins for further study and clinical development.[1] Furthermore, synthetic access allows for the creation of novel analogues to probe structure-activity relationships (SAR) and optimize properties for ADC applications, such as stability and linker attachment.[5][6] This document provides a detailed overview of the total synthesis of N¹⁴-desacetoxytubulysin H and its analogues, summarizing key protocols and quantitative data.

Retrosynthetic Strategy and Workflow

The total synthesis of tubulysins is a convergent process, typically involving the independent synthesis of the four key fragments, followed by sequential peptide couplings. A common strategy is to first couple the two central fragments, Tubuvaline (Tuv) and Tubuphenylalanine (Tup), to form the Tuv-Tup dipeptide. This core unit is then elaborated by coupling with Isoleucine (Ile) and finally with N-methylpipecolinic acid (Mep).

Caption: Retrosynthetic analysis of a this compound analogue.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into stable microtubule filaments. This disruption of the microtubule network is critical during cell division, as it leads to mitotic arrest and subsequently triggers the apoptotic cell death pathway.

Caption: Mechanism of action of Tubulysin via inhibition of tubulin polymerization.

Experimental Protocols: Synthesis of Key Fragments

The synthesis of each fragment requires a multi-step approach. Below are representative protocols for the key building blocks.

4.1 Synthesis of Tubuvaline (Tuv)

The synthesis of the unique Tuv fragment is often the most challenging aspect of the total synthesis.[7] One effective strategy involves a diastereoselective α-hydroxylation.[8]

-

Step 1: N-Cbz-(S)-valinol to α,β-Unsaturated Ester

-

To a solution of N-Cbz-(S)-valinol in CH₂Cl₂ at 0 °C, add TEMPO (0.1 eq) and iodobenzene diacetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with CH₂Cl₂.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde is immediately subjected to a Wittig condensation with (carbomethoxymethyl)triphenylphosphorane in THF at room temperature for 12 hours to yield the α,β-unsaturated ester.[9]

-

Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

-

Step 2: Diastereoselective α-Hydroxylation

-

Dissolve the α,β-unsaturated ester in THF and cool to -78 °C under a nitrogen atmosphere.

-

Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes.

-

Add a solution of a Davis oxaziridine reagent in THF and stir for 1-2 hours at -78 °C.[9]

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the α-hydroxy derivative.[9]

-

-

Step 3: Thiazole Formation

-

The α-hydroxy ester is converted to a terminal amide using anhydrous NH₃ in MeOH.[9]

-

The resulting amide is treated with Belleau's reagent to form the corresponding thioamide.[9]

-

The thioamide undergoes a Hantzsch-type cyclization with an appropriate bromoketone derivative, followed by dehydration, to furnish the thiazole ring of the Tuv fragment.[9]

-

4.2 Synthesis of Tubuphenylalanine (Tup)

The Tup fragment can be synthesized from N-Boc-(S)-phenylalaninol.[9]

-

Step 1: Oxidation and Wittig Olefination

-

Oxidize N-Boc-(S)-phenylalaninol to the corresponding aldehyde using catalytic TEMPO and bleach (NaOCl) in a biphasic system (CH₂Cl₂/H₂O) with KBr and NaHCO₃.[9]

-

After completion, separate the organic layer, dry, and concentrate.

-

The crude aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to extend the carbon chain, yielding an α,β-unsaturated ester.[9]

-

-

Step 2: Conjugate Reduction

-

Perform a stereoselective conjugate reduction of the α,β-unsaturated ester. This can be achieved using various methods, such as Stryker's reagent, to set the desired stereochemistry at the β-position.

-

The resulting ester is then carried forward to the coupling step.

-

Experimental Protocol: Fragment Coupling and Final Assembly

Peptide coupling reagents like DEPBT or HATU are commonly used to assemble the fragments.[9]

-

Step 1: Synthesis of Tuv-Tup Dipeptide

-

Saponify the methyl ester of the protected Tuv fragment using LiOH in a THF/H₂O mixture.[9]

-

To the resulting carboxylic acid in DMF, add the protected Tup amine fragment, DEPBT (1.2 eq), and Hünig's base (2.0 eq).[9]

-

Stir the reaction at room temperature for 12-24 hours.

-

Work up the reaction by diluting with EtOAc and washing with aqueous NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the protected Tuv-Tup dipeptide.

-

-

Step 2: Elongation to Tetrapeptide

-

Selectively deprotect the N-terminus of the Tuv-Tup dipeptide.

-

Couple the deprotected dipeptide with a protected Isoleucine (Ile) fragment using the same peptide coupling conditions described above.

-

Repeat the deprotection and coupling sequence with the protected N-methylpipecolinic acid (Mep) fragment.

-

-

Step 3: Final Deprotection

-

Perform a final global deprotection of all protecting groups. For example, acid-labile groups like Boc can be removed with TFA in CH₂Cl₂.

-

Purify the final this compound analogue by reverse-phase HPLC to yield the pure product.[1]

-

Quantitative Data Summary

The efficiency of the synthesis and the biological activity of the resulting compounds are critical metrics.

Table 1: Representative Yields for Key Synthetic Steps

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| α-Hydroxylation of γ-amino acid derivative | γ-amino acid ester | α-hydroxy-γ-amino acid ester | 66% | [9] |

| Thiazole formation from thioamide | Thioamide precursor | Thiazole-containing Tuv fragment | 70-78% | [9] |

| DEPBT-mediated Tuv-Tup Coupling | Tuv acid + Tup amine | Protected Tuv-Tup dipeptide | 62% | [9] |

| Final Assembly and Purification (multi-step) | Protected Fragments | N¹⁴-desacetoxythis compound analogue | 39-91% | [10] |

Table 2: In Vitro Cytotoxicity of Tubulysin Analogues

The following table summarizes the potent cytotoxic activity of various synthesized tubulysin analogues against different human cancer cell lines.

| Compound | Cell Line | Description | IC₅₀ (pM) | Reference |

| N¹⁴-desacetoxythis compound (Tb1) | MES-SA | Uterine Sarcoma | - | [3] |

| HEK 293T | Human Embryonic Kidney | - | [3] | |

| Analogue Tb32 | MES-SA | Uterine Sarcoma | 12 pM | [3][10] |

| HEK 293T | Human Embryonic Kidney | 2 pM | [3][10] | |

| Analogue Tb111 | MES-SA | Uterine Sarcoma | 40 pM | [11] |

| HEK 293T | Human Embryonic Kidney | 6 pM | [11] | |

| MES-SA-DX | Multidrug-Resistant Sarcoma | 1540 pM (1.54 nM) | [11] |

Data presented as picomolar (pM) or nanomolar (nM) concentrations required to inhibit cell growth by 50%.

Conclusion

The total synthesis of this compound and its analogues is a significant challenge in organic chemistry but provides invaluable access to these highly potent anticancer agents. The modular and convergent strategies outlined here allow for the preparation of these complex molecules and facilitate the systematic modification of their structure. The development of streamlined synthetic routes, such as those employing C-H activation or multicomponent reactions, continues to improve efficiency.[3][12] The exceptional picomolar cytotoxicity of designed analogues underscores the potential of the tubulysin scaffold for creating next-generation cancer therapeutics, especially as ADC payloads.[3][10][11] The detailed protocols and data presented in this note serve as a comprehensive resource for researchers engaged in the synthesis and development of these promising compounds.

References

- 1. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. Toward tubulysin: gram-scale synthesis of tubuvaline-tubuphenylalanine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Tubulysin H Conjugation Chemistry for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the conjugation chemistries used to create Tubulysin H antibody-drug conjugates (ADCs), along with protocols for key experimental procedures. Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, making them attractive payloads for ADCs.[1][2][3][4] Their effectiveness against multidrug-resistant (MDR) cancer cell lines further enhances their therapeutic potential.[3][4][5][6] However, their systemic toxicity necessitates targeted delivery, which can be achieved through conjugation to tumor-targeting antibodies.[7][8]

The stability and efficacy of a this compound ADC are critically influenced by the choice of linker and the conjugation strategy.[9][10][11] A key challenge with some tubulysin analogues is the potential for in vivo hydrolysis of the acetate ester, which can lead to a significant loss of potency.[2][6][10][12] Therefore, optimizing the conjugation chemistry and the site of attachment on the antibody is crucial for developing stable and effective this compound ADCs.[2][9][10][12]

Mechanism of Action of this compound

Tubulysins exert their cytotoxic effects by binding to the vinca domain of β-tubulin, which inhibits microtubule polymerization.[1] This disruption of the microtubule network leads to the disintegration of the cytoskeleton in dividing cells, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14][15][16] This potent antimitotic activity is observed even in cancer cell lines that have developed resistance to other chemotherapeutic agents.[3][4]

Caption: this compound ADC mechanism of action.

Conjugation Chemistries for this compound ADCs

The method used to attach this compound to an antibody significantly impacts the resulting ADC's homogeneity, stability, and in vivo performance.[9][11] The main strategies involve conjugation to either native cysteine or lysine residues, or to engineered sites for a more controlled outcome.

Cysteine-Based Conjugation

This common method involves the partial reduction of the interchain disulfide bonds in the antibody's hinge region to generate free sulfhydryl (thiol) groups. These thiols can then react with a maleimide-functionalized this compound linker-payload.[9]

-

Advantages: Established and widely used methodology.

-

Disadvantages: Results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8, which can have varied efficacy and pharmacokinetic profiles.[9] The maleimide linker can also be susceptible to deconjugation in vivo.[9]

Lysine-Based Conjugation

This technique utilizes the nucleophilic epsilon-amino groups of solvent-accessible lysine residues on the antibody surface.[17][18] These amino groups react with an activated ester (e.g., N-hydroxysuccinimide ester) on the this compound linker-payload to form a stable amide bond.[17]

-

Advantages: Simple, one-step process that does not require antibody engineering.[17]

-

Disadvantages: An IgG antibody contains numerous lysine residues, leading to a highly heterogeneous product with a broad DAR distribution and multiple positional isomers, which can complicate characterization and lead to suboptimal performance.[9][18]

Site-Specific Conjugation

To overcome the heterogeneity of traditional methods, site-specific conjugation techniques have been developed to produce homogeneous ADCs with a precisely defined DAR.[2][12]

-

Engineered Cysteines: Specific amino acids on the antibody are replaced with cysteines through genetic engineering, creating defined attachment points for the linker-payload.[2][9] This allows for precise control over the conjugation site and DAR.

-

Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach linker-payloads to specific glutamine residues on the antibody.[9]

-

Disulfide Re-bridging: Technologies like ThioBridge™ first reduce native disulfide bonds and then use a reagent that re-bridges the two cysteine thiols while attaching the linker-payload, maintaining the antibody's structure.[7]

Site-specific conjugation has been shown to improve the in vivo stability, pharmacokinetics, and efficacy of this compound ADCs compared to randomly conjugated counterparts.[2][9][11][12]

Caption: Comparison of ADC conjugation chemistries.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound ADCs from various studies, highlighting the impact of different conjugation strategies.

Table 1: In Vitro Cytotoxicity of this compound ADCs

| ADC Construct | Conjugation Method | Cell Line | IC50 (ng/mL) | Reference |

|---|---|---|---|---|

| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | N87 (HER2+++) | 14 | [2][12] |

| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | BT474 (HER2+++) | 25 | [2][12] |

| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | MDA-MB-453 (HER2++) | 64 | [2][12] |

| Trastuzumab-Tubulysin | Hinge Cysteine (DAR 4.4) | HT-29 (HER2-) | >16,000 | [2][12] |

| aMeso-Tubulysin | Lysine | OVCAR3 | ~10 | [9] |

| aMeso-Tubulysin | Hinge Cysteine | OVCAR3 | ~10 | [9] |

| aMeso-Tubulysin | Site-Specific (N297Q) | OVCAR3 | ~10 | [9] |

| αCD30-Tubulysin | Endogenous Cysteine (DAR 4) | L540cy | ~1 | [6] |

| αCD30-Tubulysin | Engineered Cysteine (DAR 2) | L540cy | ~1 |[6] |

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| ADC Construct | Conjugation Method | Model | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|---|---|